molecular formula C5H7N3O B140851 1-methyl-1H-imidazole-4-carboxamide CAS No. 129993-47-1

1-methyl-1H-imidazole-4-carboxamide

Cat. No. B140851
CAS RN: 129993-47-1
M. Wt: 125.13 g/mol
InChI Key: AWDCMXSTPBEJMX-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-4-carboxamide is an organic compound with the molecular formula C5H7N3O . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-imidazole-4-carboxamide consists of a five-membered imidazole ring with a carboxamide group at the 4-position and a methyl group at the 1-position . The imidazole ring contains two nitrogen atoms, one of which is part of the carboxamide group .

Scientific Research Applications

Pharmaceutical Research PARP-1 Inhibitors

“1-methyl-1H-imidazole-4-carboxamide” derivatives have been explored for their potential as poly ADP-ribose polymerases (PARP)-1 inhibitors. These compounds are significant in the development of cancer therapies, particularly in enhancing the efficacy of chemotherapy and radiation therapy by targeting cancer cells’ DNA repair pathways .

Antitumor Activity

Compounds structurally related to “1-methyl-1H-imidazole-4-carboxamide” have been synthesized and evaluated for their antitumor potential against various cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer) cells. This suggests that modifications of the “1-methyl-1H-imidazole-4-carboxamide” structure could yield new antitumor agents .

Synthesis of Functional Molecules

Imidazole derivatives, including those related to “1-methyl-1H-imidazole-4-carboxamide,” are key components in synthesizing functional molecules used in various everyday applications, from pharmaceuticals to materials science .

Chemical Research Heterocyclic Chemistry

The imidazole ring is a crucial feature in heterocyclic chemistry, and “1-methyl-1H-imidazole-4-carboxamide” can serve as a building block for creating diverse heterocyclic compounds with wide-ranging applications .

Material Science Organic Synthesis

Imidazole compounds are used in organic synthesis to create materials with specific properties, such as conductive polymers or advanced composite materials .

Biochemical Research Enzyme Inhibition

Due to the structural similarity to naturally occurring biochemicals, imidazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways and serving as tools for studying enzyme functions .

Future Directions

The future directions in the field of imidazole derivatives involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their diverse range of applications . The versatility and utility of imidazole derivatives make them both highly topical and necessary for future research .

properties

IUPAC Name

1-methylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDCMXSTPBEJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561345
Record name 1-Methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-imidazole-4-carboxamide

CAS RN

129993-47-1
Record name 1-Methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of compounds containing the 1-methyl-1H-imidazole-4-carboxamide moiety influence their activity as mGlu2 positive allosteric modulators?

A: While the provided research articles don't delve into specific structure-activity relationship (SAR) studies focusing solely on the 1-methyl-1H-imidazole-4-carboxamide moiety, it's important to recognize that this structural feature is part of a larger molecule, THIIC (N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide). [] This larger molecule acts as a potent and selective positive allosteric modulator of mGlu2 receptors. [] This suggests that the 1-methyl-1H-imidazole-4-carboxamide moiety, within the context of the entire THIIC molecule, contributes to the binding affinity and selectivity for mGlu2 receptors. Further research focusing on systematic modifications around this moiety would be needed to ascertain its precise role in mGlu2 modulation.

Q2: What are the potential therapeutic benefits of targeting mGlu2 receptors with compounds like THIIC, which contains the 1-methyl-1H-imidazole-4-carboxamide moiety?

A: Research suggests that positive allosteric modulation of mGlu2 receptors, achieved by compounds like THIIC which contains the 1-methyl-1H-imidazole-4-carboxamide moiety, holds promise for treating psychiatric disorders. Preclinical studies demonstrate that THIIC displays anxiolytic-like effects in various animal models, including stress-induced hyperthermia and marble-burying tests. [] Additionally, it exhibits antidepressant-like properties in models such as the forced-swim test and the dominant-submissive test. [] Notably, these effects are absent in mGlu2 receptor knockout mice, confirming the target specificity of THIIC. [] Therefore, compounds featuring the 1-methyl-1H-imidazole-4-carboxamide moiety, when incorporated into structures like THIIC, hold potential for developing novel therapeutic interventions for anxiety and depression.

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